N~1~-(2,3-DIHYDRO-1H-INDEN-5-YL)-3-[(3,4-DIMETHOXYPHENETHYL)(METHYL)AMINO]PROPANAMIDE
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Overview
Description
N-(2,3-dihydro-1H-inden-5-yl)-3-[2-(3,4-dimethoxyphenyl)ethylamino]propanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that combines an indene moiety with a dimethoxyphenylethyl group, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1H-inden-5-yl)-3-[2-(3,4-dimethoxyphenyl)ethylamino]propanamide typically involves multiple steps. One common method starts with the preparation of the indene derivative, followed by the introduction of the dimethoxyphenylethyl group through a series of reactions such as alkylation and amination. The final step usually involves the formation of the amide bond under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1H-inden-5-yl)-3-[2-(3,4-dimethoxyphenyl)ethylamino]propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens and organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(2,3-dihydro-1H-inden-5-yl)-3-[2-(3,4-dimethoxyphenyl)ethylamino]propanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1H-inden-5-yl)-3-[2-(3,4-dimethoxyphenyl)ethylamino]propanamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-dihydro-1H-inden-5-yl)-3-[[2-(3,4-dimethoxyphenyl)ethyl]amino]propanamide
- N-(2,3-dihydro-1H-inden-5-yl)-3-[2-(3,4-dimethoxyphenyl)ethylamino]propanamide
Uniqueness
N-(2,3-dihydro-1H-inden-5-yl)-3-[2-(3,4-dimethoxyphenyl)ethylamino]propanamide is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with molecular targets in ways that similar compounds may not, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C23H30N2O3 |
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Molecular Weight |
382.5 g/mol |
IUPAC Name |
N-(2,3-dihydro-1H-inden-5-yl)-3-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]propanamide |
InChI |
InChI=1S/C23H30N2O3/c1-25(13-11-17-7-10-21(27-2)22(15-17)28-3)14-12-23(26)24-20-9-8-18-5-4-6-19(18)16-20/h7-10,15-16H,4-6,11-14H2,1-3H3,(H,24,26) |
InChI Key |
FXRHQBCSIXHKQX-UHFFFAOYSA-N |
SMILES |
CN(CCC1=CC(=C(C=C1)OC)OC)CCC(=O)NC2=CC3=C(CCC3)C=C2 |
Canonical SMILES |
CN(CCC1=CC(=C(C=C1)OC)OC)CCC(=O)NC2=CC3=C(CCC3)C=C2 |
Origin of Product |
United States |
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